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molecular formula C10H6ClNO2 B1288790 4-Chloroquinoline-7-carboxylic acid CAS No. 49713-58-8

4-Chloroquinoline-7-carboxylic acid

Cat. No. B1288790
M. Wt: 207.61 g/mol
InChI Key: VMGVGPMZWPOPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281227B1

Procedure details

4-Chloro-7-trifluoromethylquinoline (5.0 g, 21.6 mmol) in 100 mL 80% H2SO4 is heated to 200° C. for 24 hours in a sealed tube. The solution is cooled, poured into water and neutralized with sodium hydroxide to pH˜3-4. The precipitated solid is collected, washed with water and dissolved in 2 N sodium hydroxide. The aqueous solution is washed with ethyl acetate then acidified to pH˜3-4. The precipitate is collected, washed with water and dried in a vacuum oven overnight to yield 7-carboxy-4-chloroquinoline as a solid (5.1 g, 24.6 mmol). A portion of this material (2.0 g, 9.6 mmol) is treated with anhydrous THF (200 mL) and DMF (2 mL) and 2 M oxalyl chloride in methylene chloride (14.5 mL, 29 mmol). The resulting suspension is stirred at room temperature for 2 h then treated with methanol (10 mL). After stirring 30 min. the solution is concentrated and the residue is taken up in methylene chloride. The solution is washed with saturated sodium bicarbonate and dried (sodium sulfate) and concentrated to yield the title compound as a solid (2.1 g, 9.5 mmol). MS m/z: M+=221; 1H NMR (CDCl3, 300 MHz) δ8.6 (s, 1H), 8.2 (s, 1H), 7.9 (d, 1H), 7.65 (d, 1H), 7.45 (s, 1H), 3.95 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12](F)(F)F)=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[OH2:16].[OH-:17].[Na+]>OS(O)(=O)=O>[C:12]([C:8]1[CH:7]=[C:6]2[C:11]([C:2]([Cl:1])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1)([OH:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
The precipitated solid is collected
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 N sodium hydroxide
WASH
Type
WASH
Details
The aqueous solution is washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C2C(=CC=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.6 mmol
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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